molecular formula C18H20N4O3 B12729368 (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline CAS No. 155271-16-2

(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline

Katalognummer: B12729368
CAS-Nummer: 155271-16-2
Molekulargewicht: 340.4 g/mol
InChI-Schlüssel: YRUNUVOGMHQOPX-VQHVLOKHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline is a synthetic compound that belongs to the class of xanthine derivatives. Xanthine derivatives are known for their stimulant effects on the central nervous system and are commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The compound’s unique structure, which includes a styryl group attached to the theophylline core, may impart distinct pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline typically involves the following steps:

    Starting Materials: Theophylline and 4-methoxy-2,3-dimethylbenzaldehyde.

    Reaction: A condensation reaction between theophylline and 4-methoxy-2,3-dimethylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

    Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures (50-80°C) for several hours.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be necessary to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the xanthine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a model compound in studies of xanthine derivatives and their reactivity.

    Biology: Investigated for its effects on cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications in respiratory diseases, neurodegenerative disorders, and as a stimulant.

    Industry: May be used in the development of new pharmaceuticals or as an intermediate in chemical synthesis.

Wirkmechanismus

The mechanism of action of (E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline likely involves interaction with adenosine receptors, similar to other xanthine derivatives. By blocking adenosine receptors, the compound can increase the release of neurotransmitters such as dopamine and norepinephrine, leading to stimulant effects. Additionally, it may inhibit phosphodiesterase enzymes, resulting in increased levels of cyclic AMP (cAMP) and enhanced cellular signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Theophylline: A well-known xanthine derivative used in the treatment of respiratory diseases.

    Caffeine: Another xanthine derivative with stimulant effects.

    Aminophylline: A compound that combines theophylline with ethylenediamine to improve solubility.

Uniqueness

(E)-8-(4-Methoxy-2,3-dimethylstyryl)theophylline is unique due to the presence of the styryl group, which may impart distinct pharmacological properties compared to other xanthine derivatives. This structural modification could influence its binding affinity to receptors and enzymes, as well as its overall biological activity.

Eigenschaften

CAS-Nummer

155271-16-2

Molekularformel

C18H20N4O3

Molekulargewicht

340.4 g/mol

IUPAC-Name

8-[(E)-2-(4-methoxy-2,3-dimethylphenyl)ethenyl]-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C18H20N4O3/c1-10-11(2)13(25-5)8-6-12(10)7-9-14-19-15-16(20-14)21(3)18(24)22(4)17(15)23/h6-9H,1-5H3,(H,19,20)/b9-7+

InChI-Schlüssel

YRUNUVOGMHQOPX-VQHVLOKHSA-N

Isomerische SMILES

CC1=C(C=CC(=C1C)OC)/C=C/C2=NC3=C(N2)C(=O)N(C(=O)N3C)C

Kanonische SMILES

CC1=C(C=CC(=C1C)OC)C=CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.